Home > Products > Screening Compounds P87365 > 2-Bromo-6-nitro-4-(trifluoromethyl)phenyl 4-chloro-3-nitrobenzoate
2-Bromo-6-nitro-4-(trifluoromethyl)phenyl 4-chloro-3-nitrobenzoate - 219620-03-8

2-Bromo-6-nitro-4-(trifluoromethyl)phenyl 4-chloro-3-nitrobenzoate

Catalog Number: EVT-3177677
CAS Number: 219620-03-8
Molecular Formula: C14H5BrClF3N2O6
Molecular Weight: 469.55 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Compound Description: This compound, also referred to as compound 1 in the paper, demonstrates potential medical applications. The research focuses on optimizing its synthesis, which involves using 4-chloro-7-fluoro-6-nitro-quinazoline (compound 2) as a key intermediate. []

Relevance: While not a direct analogue, this compound highlights the significance of the 4-chloro-3-trifluoromethylphenyl moiety, present in both N-4-(4-chloro-3-trifluoromethyl-phenyl)-7-methoxy- Quinazoline - 4, 6- diamine and the target compound 2-Bromo-6-nitro-4-(trifluoromethyl)phenyl 4-chloro-3-nitrobenzoate. []

4-chloro-7-fluoro-6-nitro-quinazoline

Compound Description: This compound, designated as compound 2 in the research, serves as a crucial intermediate in synthesizing N-4-(4-chloro-3-trifluoromethyl-phenyl)-7-methoxy- Quinazoline - 4, 6- diamine (compound 1). []

Relevance: This compound emphasizes the recurring use of halogenated and nitro-substituted aromatic rings in the synthesis of compounds related to 2-Bromo-6-nitro-4-(trifluoromethyl)phenyl 4-chloro-3-nitrobenzoate. []

Compound Description: Identified as a byproduct in the synthesis of 8-nitro-1,3-benzothiazin-4-one, this compound's crystal and molecular structure has been extensively studied. The 8-nitro-1,3-benzothiazin-4-one derivatives are being investigated as potential anti-tuberculosis agents. []

Relevance: This compound shares the 2-chloro-nitro-trifluoromethylphenyl structural motif with 2-Bromo-6-nitro-4-(trifluoromethyl)phenyl 4-chloro-3-nitrobenzoate, showcasing the relevance of this specific substitution pattern in various chemical contexts. []

Compound Description: These compounds are recognized as activators of the p300 histone acetyltransferase (HAT) enzyme. Research has focused on understanding their activation mechanism and conformational stability within the p300 active site using molecular dynamics simulations and binding free energy calculations. []

Relevance: Both CTB and CTPB contain the 4-chloro-3-trifluoromethylphenyl group, also found in 2-Bromo-6-nitro-4-(trifluoromethyl)phenyl 4-chloro-3-nitrobenzoate. This suggests that this structural feature may be a pharmacophore for interacting with specific biological targets. []

Compound Description: This series of compounds was synthesized and screened for antimicrobial activity. The core structure consists of a tetrahydropyrimidine ring with various substituents. []

Relevance: The presence of the 2-chloro-4-(trifluoromethyl)phenyl group in these compounds, a close structural analogue to the 2-bromo-6-nitro-4-(trifluoromethyl)phenyl group of the target compound, suggests the potential for 2-Bromo-6-nitro-4-(trifluoromethyl)phenyl 4-chloro-3-nitrobenzoate to exhibit antimicrobial properties. []

4-[4-({[4-chloro-3-(trifluoromethyl)phenyl]carbamoyl}amino)phenoxy]-N-methyl-pyridine-2-carboxamide p-toluenesulfonate (Sorafenib Tosylate)

Compound Description: This compound, available in a crystalline β-modification, acts as a selective protein kinase inhibitor. It has shown efficacy in treating hepatocellular carcinoma and renal cell carcinoma. []

Relevance: Sorafenib tosylate contains the 4-chloro-3-(trifluoromethyl)phenyl substituent, highlighting the pharmaceutical relevance of this structural motif, also present in 2-Bromo-6-nitro-4-(trifluoromethyl)phenyl 4-chloro-3-nitrobenzoate. []

5-Methyl-N-[2-nitro-4-(trifluoromethyl)phenyl]-1H-pyrazole-3-amine

Compound Description: This compound demonstrates potent agonist activity towards the serotonin 5-HT2A/2C receptors. It's considered a trifluoromethyl analog of substituted hallucinogenic phenethylamine derivatives. []

Relevance: This compound and 2-Bromo-6-nitro-4-(trifluoromethyl)phenyl 4-chloro-3-nitrobenzoate share the 2-nitro-4-(trifluoromethyl)phenyl moiety. This structural similarity, along with the known biological activity of the pyrazole derivative, suggests potential bioactivity for the target compound. []

1-(2,5-Dimethoxy-4-(trifluoromethyl)phenyl)-2-aminopropane

Compound Description: This compound, referred to as compound 5 in the study, acts as a potent serotonin 5-HT2A/2C agonist. Its synthesis and evaluation were motivated by the search for new hallucinogenic amphetamine 5-HT agonists. []

Relevance: Though structurally different, this compound emphasizes the significance of the trifluoromethyl group in designing biologically active molecules, similar to its role in 2-Bromo-6-nitro-4-(trifluoromethyl)phenyl 4-chloro-3-nitrobenzoate. []

1-(5((3,5-dimethyl-4-((4-(trifluoromethyl)phenyl)diazenyl)-1H-pyrazol-1-yl)methyl)-2-methyl-2phenyl-1,3,4-oxadiazol-3(2H)-yl)ethanone

Compound Description: This compound was part of a series synthesized and evaluated for antimicrobial activity. The study focused on characterizing its structure and exploring its potential as an antimicrobial agent. []

Relevance: Although structurally distinct, this compound's inclusion highlights the recurring significance of trifluoromethyl-substituted phenyl rings in medicinal chemistry, similar to its presence in 2-Bromo-6-nitro-4-(trifluoromethyl)phenyl 4-chloro-3-nitrobenzoate. []

4,4-Difluoro-1,3,5,7,8-pentamethyl-2-nitro-4-bora-3a,4a-diaza-s-indacene, 4,4-difluoro-3-nitro-8-phenyl-4-bora-3a,4a-diaza-s-indacene, and 3-chloro-6-ethyl-5,7,8-trimethyl-2-nitro-4,4-diphenyl-4-bora-3a,4a-diaza-s-indacene

Compound Description: These compounds are nitro-functionalized BODIPY (4,4-difluoro-4-bora-3a,4a-diaza-s-indacene) derivatives synthesized by treating non-fully substituted BODIPY with cupric nitrate. The research focused on exploring the regioselectivity of nitration on the BODIPY core depending on the substitution pattern. []

Relevance: While structurally different, these compounds highlight the use of nitration as a synthetic strategy for introducing nitro groups into aromatic systems. This is relevant to the synthesis and potential reactivity of 2-Bromo-6-nitro-4-(trifluoromethyl)phenyl 4-chloro-3-nitrobenzoate, which also contains a nitro group. []

Compound Description: This research involved synthesizing mono- Mannich bases with various substituents and testing them for antimalarial activity. The study aimed to develop new antimalarial agents based on the biphenyl-2-ol scaffold. []

Relevance: The compounds in this study, specifically those containing the 7-trifluoromethylquinazolin-4-ylamino or 7- trifluoromethyl-1,5-naphthyridin-4-ylamino moieties, highlight the importance of trifluoromethyl-substituted heterocycles in medicinal chemistry, especially in the context of antimalarial drug development. This is relevant to 2-Bromo-6-nitro-4-(trifluoromethyl)phenyl 4-chloro-3-nitrobenzoate, which also incorporates a trifluoromethyl group, albeit on a phenyl ring, suggesting potential antimalarial properties for investigation. []

(Z)-3-[5-chloro-2-(prop-2-ynyloxy)phenyl]-3-hydroxy-1-[4-(trifluoromethyl)phenyl]prop-2-en-1-one

Compound Description: This compound is derived from the photochemical transformation of 2-[5-chloro-2-(prop-2-ynyloxy)benzoyl]-3-[4-(trifluoromethyl)phenyl]oxirane. The molecule adopts a Z conformation concerning the enolic C=C double bond. []

Relevance: The presence of the 4-(trifluoromethyl)phenyl group in this compound and 2-Bromo-6-nitro-4-(trifluoromethyl)phenyl 4-chloro-3-nitrobenzoate suggests a potential common synthetic route or starting material. []

Compound Description: This compound, referred to as compound II in the research, is a monohydrate form of a known pharmaceutical compound. The study emphasizes its production method and potential use in treating hyperproliferative diseases, including various cancers. []

Relevance: This compound shares the 4-chloro-3-(trifluoromethyl)phenyl carbamoyl structural motif with 2-Bromo-6-nitro-4-(trifluoromethyl)phenyl 4-chloro-3-nitrobenzoate. The presence of this moiety in a clinically relevant drug emphasizes its significance in pharmaceutical research. []

4-Bromo-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-5-(4-nitrobenzylideneamino)-1H-pyrazole-3-carbonitrile

Compound Description: This compound features a tricyclic imine structure with a pyrazole ring, a nitro-substituted benzene ring, and a trifluoromethyl-substituted ring. Its structure has been confirmed through X-ray crystallography. []

Relevance: The presence of both the trifluoromethyl and nitro substituents in this compound and 2-Bromo-6-nitro-4-(trifluoromethyl)phenyl 4-chloro-3-nitrobenzoate suggests similar chemical properties and potential applications. []

1,6-dinitro-3, 8 bis (trifluoromethyl)phenothiazine

Compound Description: This compound is synthesized through the reaction of ammonium sulfide with 4-chloro-3,5-dinitrobenzotrifluoride. The reaction conditions and product formation provide insights into the reactivity of nitro- and trifluoromethyl-substituted aromatics. []

Relevance: This study emphasizes the reactivity of trifluoromethyl-substituted nitroaromatics, which is relevant to understanding the potential reactions and transformations that 2-Bromo-6-nitro-4-(trifluoromethyl)phenyl 4-chloro-3-nitrobenzoate might undergo. []

N-(5bromo-2-(5-phenyl-1,3,4-oxadiazol-2-yl)naphtha[2,1-b]furan-1- yl)acetamide and N-(5-nitro-2-(5-phenyl-1,3,4- oxadiazol-2-yl)naphtha[2,1-bfuran-1-yl]acetamide

Compound Description: These compounds are novel naphtho-furan derivatives synthesized and characterized using various spectroscopic techniques. They were subsequently tested for antimicrobial activity, showing promising results. []

Relevance: While structurally different from 2-Bromo-6-nitro-4-(trifluoromethyl)phenyl 4-chloro-3-nitrobenzoate, the antimicrobial activity of these compounds highlights the broad biological potential of halogenated and nitro-substituted aromatic compounds, suggesting potential areas for exploring the target compound's activity. []

bis[2-bromo-4-chloro-6-[(3-nitro-phenylimino) methyl]phenol]copper(II)

Compound Description: This copper(II) complex incorporates bromo, chloro, and nitro substituents in its ligand framework. Its crystal structure has been determined and reveals a triclinic crystal system. []

Relevance: Though structurally diverse, this compound highlights the use of halogen and nitro substituents in coordination chemistry, suggesting potential applications for 2-Bromo-6-nitro-4-(trifluoromethyl)phenyl 4-chloro-3-nitrobenzoate as a ligand in metal complex synthesis. []

6-[4-Chloro-2-(trifluoromethyl)phenyl]-3-fluoro-2-methylpyridine

Compound Description: This compound was synthesized via a Suzuki coupling reaction and its structure confirmed through various spectroscopic methods. The molecule exhibits a non-coplanar arrangement of the benzene and pyridine rings. []

Relevance: The structural similarity, particularly the presence of the 4-chloro-2-(trifluoromethyl)phenyl moiety in this compound and the 2-bromo-6-nitro-4-(trifluoromethyl)phenyl group in the target compound, suggests potential synthetic similarities and possible shared applications. []

4-phenyl-1H-pyrazoles

Compound Description: A series of polynitro-functionalized 4-phenyl-1H-pyrazoles were synthesized and investigated as potential heat-resistant explosives. These compounds exhibited high thermal stability and good energetic properties. []

Relevance: While structurally diverse, this study emphasizes the energetic potential of nitro-containing aromatic compounds. Given that 2-Bromo-6-nitro-4-(trifluoromethyl)phenyl 4-chloro-3-nitrobenzoate also contains nitro groups and a trifluoromethyl substituent, this research suggests the need to assess its thermal stability and potential energetic properties. []

2-chloro-5-fluoro-6-(4-phenyl-methylpiperazinyl)-4-trifluoromethyl-3-nicotinic acid

Compound Description: This compound serves as a key intermediate in synthesizing novel 1,8-naphthyridine-3-carboxylic acid derivatives with potential antibacterial properties. The synthesis involves constructing the pyridine nucleus using ethyl 2-fluoroacetate and ethyl 2-trifluoroacetate. []

Relevance: This study highlights the use of trifluoromethyl-substituted pyridines as building blocks for synthesizing biologically active compounds. The presence of the trifluoromethyl group in both this compound and 2-Bromo-6-nitro-4-(trifluoromethyl)phenyl 4-chloro-3-nitrobenzoate suggests potential shared synthetic pathways or applications in medicinal chemistry. []

2-(ethoxycarbonylmethyl)thio-6-phenyl-1,3-dihydropyrimidin-4(1H)-one

Compound Description: This compound is a key intermediate in synthesizing pyrimidine derivatives. The synthesis involves the reaction of 6-phenyl-2-thiouracil with diethyl bromomalonate. []

Relevance: Although structurally different, the use of halogenated reagents in the synthesis of this compound is noteworthy in the context of 2-Bromo-6-nitro-4-(trifluoromethyl)phenyl 4-chloro-3-nitrobenzoate, which also contains halogen substituents, suggesting potential shared synthetic strategies. []

5-(p-bromophenyl)-3-phenyl-2-isoxazoline

Compound Description: This compound is a meta isoxazoline formed through a [3+2] cycloaddition reaction between 1-bromo-4-vinylbenzene and benzonitrile oxide. It exhibits potential inhibitory activity against SARS-CoV-2 based on docking analysis. []

Relevance: While structurally distinct, the presence of the bromophenyl group in this compound and the brominated phenyl ring in 2-Bromo-6-nitro-4-(trifluoromethyl)phenyl 4-chloro-3-nitrobenzoate points towards potential similarities in their reactivity and potential biological activities. []

4-Bromo-2-[(E)-{[4-nitro-2-(trifluoromethyl)phenyl]imino}methyl]phenol

Compound Description: This compound adopts the enol–imine tautomeric form and exhibits an almost planar conformation, except for the two fluorine atoms of the –CF3 group. Its crystal structure reveals intramolecular and intermolecular hydrogen bonding patterns. []

Relevance: The presence of both the trifluoromethyl and nitro substituents in this compound and 2-Bromo-6-nitro-4-(trifluoromethyl)phenyl 4-chloro-3-nitrobenzoate suggests that they might share similar physicochemical properties and potential applications. []

(2E)-N-(4-bromo-2-chlorophenyl)-3-phenylprop-2-enamide

Compound Description: This compound, part of a series of N-arylcinnamanilides, demonstrated the highest antimalarial activity against the chloroquine-sensitive strain of P. falciparum 3D7/MRA-102 with an IC50 of 0.58 µM. []

Relevance: Although structurally different, this compound highlights the potential of halogenated aromatic compounds as antimalarial agents. This suggests that 2-Bromo-6-nitro-4-(trifluoromethyl)phenyl 4-chloro-3-nitrobenzoate, which also incorporates halogens in its structure, might exhibit antimalarial properties, warranting further investigation. []

Compound Description: This series of compounds with varying substituents was studied for their liquid crystal properties, specifically their nematic-isotropic transition temperatures. The study aimed to understand how terminal substituents influence the mesomorphic behavior. []

Relevance: While not structurally identical, this study highlights the impact of substituents, particularly halogens like bromine in 2-Bromo-6-nitro-4-(trifluoromethyl)phenyl 4-chloro-3-nitrobenzoate, on molecular properties. This understanding is crucial for predicting the target compound's behavior and potential applications. []

[(3-Nitro-2-oxo-2H-chromen-4-ylamino)-phenyl]phenyl-azetidin-2-ones

Compound Description: This series of compounds, derived from 4-aminophenyl-3-nitrobenzopyran-2-one, were synthesized and evaluated for their antimicrobial activity. The study demonstrated their moderate to significant activity against various bacterial strains. []

Relevance: This research emphasizes the importance of nitro-substituted aromatic compounds in medicinal chemistry, particularly their potential as antimicrobial agents. This relevance extends to 2-Bromo-6-nitro-4-(trifluoromethyl)phenyl 4-chloro-3-nitrobenzoate, which also contains a nitro group and might possess similar biological activities. []

6-substituted 2-chloro-3-methylquinoxalines

Compound Description: This class of compounds, containing a chlorine atom at the 2-position of the quinoxaline ring, was synthesized through a one-pot reaction followed by chlorination. These compounds serve as useful intermediates in organic synthesis. []

Relevance: The synthesis of these compounds highlights the utility of halogenated intermediates, similar to 2-Bromo-6-nitro-4-(trifluoromethyl)phenyl 4-chloro-3-nitrobenzoate, in building more complex molecules. This suggests that the target compound could be used as a building block for synthesizing other valuable compounds. []

N-[3, 5-bis(trifluoromethyl)phenyl][2-chloro-4-(trifluoromethyl)pyrimidin-5 -yl]carboxamide

Compound Description: This compound (compound 1 in the study) exhibits inhibitory activity against NF-kappaB and AP-1 gene expression. The research focuses on structure-activity relationship studies to improve its potential oral bioavailability. []

Relevance: Both this compound and 2-Bromo-6-nitro-4-(trifluoromethyl)phenyl 4-chloro-3-nitrobenzoate belong to the class of halogenated aromatic compounds. Additionally, the study's focus on optimizing bioavailability is relevant for considering the potential development of 2-Bromo-6-nitro-4-(trifluoromethyl)phenyl 4-chloro-3-nitrobenzoate into a drug candidate. []

Furfurylaminium 2-chloro-5-nitrobenzoate

Compound Description: This organic crystal, denoted as FC in the study, was grown using a slow evaporation technique. Its dielectric properties, thermal stability, and laser damage threshold were investigated. []

Relevance: This study emphasizes the importance of characterizing the physicochemical properties of new compounds, including organic crystals. While structurally different from 2-Bromo-6-nitro-4-(trifluoromethyl)phenyl 4-chloro-3-nitrobenzoate, this highlights the need for similar characterization studies to fully understand the target compound's properties and potential applications. []

3-{4-(3-chloro-2- (substitutedphenyl)-4-oxoazetidin-1yl) phenyl}-6-bromo-2-methylquinazoline-4-one

Compound Description: This series of compounds, featuring a quinazoline-4-one core with various substituents, was synthesized and characterized. The study aimed to explore their potential biological activities, particularly antimicrobial effects. []

Relevance: This study underscores the versatility of halogenated aromatic compounds in medicinal chemistry, particularly their potential as antimicrobial agents. This is pertinent to 2-Bromo-6-nitro-4-(trifluoromethyl)phenyl 4-chloro-3-nitrobenzoate, suggesting that it might exhibit similar biological activities worth investigating. []

3-{4-(3-chloro-2-(substitutedphenyl)- 4-oxoazetidin-1yl) phenyl}-6-bromo- 2-phenylquinazoline-4-one

Compound Description: Similar to the previous entry, this series of compounds focuses on a quinazoline-4-one core with a range of substituents. These compounds were synthesized and evaluated for their antimicrobial activity, demonstrating the broad applicability of this scaffold in medicinal chemistry. []

Relevance: This research reinforces the significance of halogenated aromatic compounds in medicinal chemistry, especially as potential antimicrobial agents. The presence of bromine and chlorine atoms in both these compounds and 2-Bromo-6-nitro-4-(trifluoromethyl)phenyl 4-chloro-3-nitrobenzoate suggests possible shared synthetic strategies and potential biological activities that merit investigation. []

3-chloro-1-{[2-(6-nitro-1H-indazol-1-yl)ethyl]amino}-4-(substituted phenyl)-2-azetidinones

Compound Description: This series of compounds, synthesized from 6-nitro-1H-indazole, was evaluated for its antibacterial, antifungal, antitubercular, and anti-inflammatory activities. []

Relevance: The presence of the nitro group in this series and 2-Bromo-6-nitro-4-(trifluoromethyl)phenyl 4-chloro-3-nitrobenzoate, along with the focus on biological activities, suggests similar potential applications for the target compound and the need for relevant biological assays. []

Compound Description: This series of compounds features a complex heterocyclic structure incorporating a nitro-substituted benzoxazole moiety. These compounds were synthesized and characterized, aiming to explore their potential biological activities. []

Relevance: The presence of the nitro group in these compounds and 2-Bromo-6-nitro-4-(trifluoromethyl)phenyl 4-chloro-3-nitrobenzoate, coupled with the emphasis on biological activity, suggests a common theme in medicinal chemistry and the need to evaluate the target compound for similar activities. []

Compound Description: These compounds, featuring trifluoromethyl-substituted quinoline or naphthyridine moieties, were used as starting materials for synthesizing Mannich base derivatives. []

Relevance: These compounds highlight the use of trifluoromethyl-substituted heterocycles in medicinal chemistry, specifically in developing antimalarial agents. This is relevant to 2-Bromo-6-nitro-4-(trifluoromethyl)phenyl 4-chloro-3-nitrobenzoate, suggesting potential antimalarial properties for further investigation. []

Properties

CAS Number

219620-03-8

Product Name

2-Bromo-6-nitro-4-(trifluoromethyl)phenyl 4-chloro-3-nitrobenzoate

IUPAC Name

[2-bromo-6-nitro-4-(trifluoromethyl)phenyl] 4-chloro-3-nitrobenzoate

Molecular Formula

C14H5BrClF3N2O6

Molecular Weight

469.55 g/mol

InChI

InChI=1S/C14H5BrClF3N2O6/c15-8-4-7(14(17,18)19)5-11(21(25)26)12(8)27-13(22)6-1-2-9(16)10(3-6)20(23)24/h1-5H

InChI Key

COAKHCPWHNIORJ-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1C(=O)OC2=C(C=C(C=C2Br)C(F)(F)F)[N+](=O)[O-])[N+](=O)[O-])Cl

Canonical SMILES

C1=CC(=C(C=C1C(=O)OC2=C(C=C(C=C2Br)C(F)(F)F)[N+](=O)[O-])[N+](=O)[O-])Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.